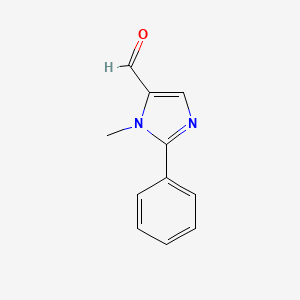

1-甲基-2-苯基-1H-咪唑-5-甲醛

描述

The compound "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their presence in many biologically active molecules and are often used as building blocks in medicinal chemistry due to their diverse chemical reactivity and potential pharmacological properties.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the synthesis of novel pyrazole carbaldehydes, which are structurally related to imidazole carbaldehydes, has been reported using the Vilsmeier-Haack reagent, as seen in the synthesis of 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Similarly, starting from 4-methyl-1H-imidazole-5-carbaldehyde, different alkyl groups can be introduced at the N-1 position of the imidazole ring, leading to a variety of derivatives . These methods highlight the versatility in synthesizing substituted imidazole carbaldehydes, which could be applicable to the synthesis of "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde."

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound with a similar core structure to imidazole carbaldehydes, was determined to have a monoclinic space group with specific unit cell parameters . The aldehydic fragment in this compound was found to be almost coplanar with the adjacent pyrazole ring, indicating the potential planarity of the aldehyde group in related structures. This information could suggest that "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde" may also exhibit a planar configuration around the aldehyde moiety.

Chemical Reactions Analysis

Imidazole carbaldehydes can undergo various chemical reactions due to the reactive aldehyde group. For instance, 4-methyl-5-imidazole carbaldehyde has been converted into benzoxazole, benzothiazole, and benzoimidazole derivatives through a two-step reaction involving the aldehyde group . These transformations demonstrate the chemical reactivity of the aldehyde group in imidazole derivatives, which could be extrapolated to the reactivity of "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde" in forming new compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives like "1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde" can be inferred from related compounds. The presence of substituents on the imidazole ring can influence properties such as solubility, melting point, and reactivity. For example, the introduction of methyl groups can increase hydrophobic character, while the presence of an aldehyde group can enhance reactivity towards nucleophiles. The crystallographic analysis of related compounds provides insights into the molecular geometry, which can affect the compound's intermolecular interactions and stability . These properties are crucial for the application of imidazole derivatives in medicinal chemistry and other fields.

科学研究应用

合成与表征

研究人员已经开发出合成各种咪唑甲醛衍生物的方法,这些衍生物是进一步化学转化的关键中间体。例如,Orhan 等人(2019 年)探索了新型 4-甲基-5-咪唑甲醛衍生物的合成和表征,突出了它们在药学化学中作为构建模块的潜力,因为反应性甲醛基团促进了进一步衍生化为咪唑鎓盐和苯并唑衍生物 Orhan、Kose、Alkan 和 Öztürk,2019 年。

生物活性

对新型抗菌剂的探索导致了具有潜在生物活性的新型化合物的产生。例如,Bhat 等人(2016 年)合成了一系列 3-{5-甲基-1-[2-甲基-3-(三氟甲基)苯基/取代苯基]-1H-1,2,3-三唑-4-基}-1-(芳基)-1H-吡唑-4-甲醛化合物,表现出广谱抗菌活性和中等至良好的抗氧化活性,表明这些化合物是潜在的细菌酶抑制剂 Bhat、Nagaraja、Kayarmar、Peethamber 和 MohammedShafeeulla,2016 年。

合成方法

创新的合成方法对于咪唑衍生物的有效生产至关重要。Li 等人(2015 年)开发了一种铜催化的氧化偶联方法,用于由 amidines 和 α,β-不饱和醛合成 1,2,4-三取代-1H-咪唑-5-甲醛,突出了该方法的高原子经济性、温和的条件和使用廉价催化剂 Li、Fu、Ren、Tang、Wu、Meng 和 Chen,2015 年。

环境与绿色化学

研究还集中在环保的合成方法上。Kalaria 等人(2014 年)报道了一种超声辅助一锅法四组分合成新型 2-氨基-3-氰基吡啶衍生物,带有 5-咪唑并吡唑骨架,展示了一种生态友好的方案,具有极好的产率和更短的反应时间 Kalaria、Satasia、Avalani 和 Raval,2014 年。

属性

IUPAC Name |

3-methyl-2-phenylimidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-13-10(8-14)7-12-11(13)9-5-3-2-4-6-9/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTBHIZCUPAVJLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1C2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441364 | |

| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |

CAS RN |

94938-03-1 | |

| Record name | 1-Methyl-2-phenyl-1H-imidazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-2-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B1337097.png)

![2-[2-[4-(Diethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B1337106.png)